molecular formula C14H18O2 B8724295 ethyl 3-(4-isopropylphenyl)acrylate

ethyl 3-(4-isopropylphenyl)acrylate

Cat. No.: B8724295
M. Wt: 218.29 g/mol
InChI Key: XCRHYAQWBYDRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-(4-isopropylphenyl)acrylate is an organic compound belonging to the class of cinnamates. It is characterized by the presence of an ethyl ester group attached to a cinnamic acid backbone, with an isopropyl group at the para position of the aromatic ring. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 3-(4-isopropylphenyl)acrylate can be synthesized through the esterification of 4-isopropylcinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl-4-isopropylcinnamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-isopropylcinnamic acid or 4-isopropylbenzaldehyde.

    Reduction: 4-isopropylcinnamyl alcohol.

    Substitution: Nitro or halogenated derivatives of ethyl-4-isopropylcinnamate.

Scientific Research Applications

ethyl 3-(4-isopropylphenyl)acrylate has various applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl-4-isopropylcinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

  • Ethyl cinnamate
  • Ethyl-4-methylcinnamate
  • Ethyl-4-tert-butylcinnamate

Comparison: ethyl 3-(4-isopropylphenyl)acrylate is unique due to the presence of the isopropyl group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to ethyl cinnamate, the isopropyl group provides additional steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3

InChI Key

XCRHYAQWBYDRGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Isopropylcinnamic acid (5.0 g), conc. sulfuric acid (0.5 ml) and ethanol (50 ml) were subjected to reaction and post-treatment in a similar manner to that described in Reference example 10(a) to obtain the title compound (5.5 g, 97%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
97%

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